Sendai virus nucleoprotein(321-336)
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Overview
Description
Sendai virus nucleoprotein (321-336) is a peptide fragment derived from the nucleoprotein of the Sendai virus, a member of the Paramyxoviridae family. This virus is known for its ability to infect rodents and is often used in research due to its non-pathogenic nature in humans. The nucleoprotein plays a crucial role in the encapsidation of the viral RNA genome, forming a helical nucleocapsid that serves as a template for transcription and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The Sendai virus nucleoprotein (321-336) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, followed by purification using preparative HPLC. The purified peptide is then lyophilized to obtain a stable powder form. This method ensures high purity and yield, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Sendai virus nucleoprotein (321-336) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within the peptide sequence .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Major Products
The major products formed from these reactions are the desired peptide sequences, with potential modifications at specific residues depending on the reaction conditions .
Scientific Research Applications
Sendai virus nucleoprotein (321-336) has several applications in scientific research:
Immunology: It is recognized by cytotoxic T lymphocytes, making it useful in studies of immune responses and vaccine development.
Biotechnology: Employed in the development of viral vectors for gene therapy and vaccine delivery.
Structural Biology: Utilized in cryo-electron microscopy studies to understand the structure and dynamics of viral nucleocapsids.
Mechanism of Action
The Sendai virus nucleoprotein (321-336) exerts its effects by interacting with the viral RNA and other viral proteins. It encapsidates the viral RNA, protecting it from nucleases and serving as a template for transcription and replication. The nucleoprotein also interacts with the viral phosphoprotein, guiding the RNA polymerase to synthesize daughter RNA strands .
Comparison with Similar Compounds
Similar Compounds
- Measles virus nucleoprotein
- Mumps virus nucleoprotein
- Nipah virus nucleoprotein
- Newcastle disease virus nucleoprotein
Uniqueness
The Sendai virus nucleoprotein (321-336) is unique due to its specific sequence and structure, which allows it to form helical nucleocapsids and interact with viral RNA in a distinct manner. This peptide fragment is particularly valuable in research due to its ability to be recognized by cytotoxic T lymphocytes, making it a useful tool in immunological studies .
Properties
Molecular Formula |
C85H110N20O23 |
---|---|
Molecular Weight |
1779.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H110N20O23/c1-44(2)31-59(77(119)101-62(35-51-38-89-57-16-10-9-15-55(51)57)78(120)103-65(42-106)80(122)100-61(76(118)95-47(5)85(127)128)33-49-19-23-53(107)24-20-49)98-72(114)45(3)93-82(124)67-18-12-30-105(67)84(126)64(34-50-21-25-54(108)26-22-50)102-79(121)63(37-68(87)109)97-70(111)41-91-81(123)66-17-11-29-104(66)83(125)46(4)94-75(117)60(32-48-13-7-6-8-14-48)99-74(116)58(27-28-71(112)113)96-69(110)40-90-73(115)56(86)36-52-39-88-43-92-52/h6-10,13-16,19-26,38-39,43-47,56,58-67,89,106-108H,11-12,17-18,27-37,40-42,86H2,1-5H3,(H2,87,109)(H,88,92)(H,90,115)(H,91,123)(H,93,124)(H,94,117)(H,95,118)(H,96,110)(H,97,111)(H,98,114)(H,99,116)(H,100,122)(H,101,119)(H,102,121)(H,103,120)(H,112,113)(H,127,128)/t45-,46-,47-,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
InChI Key |
YAKIXKJAOQLLHY-URNPWVMDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |
Origin of Product |
United States |
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